molecular formula C7H5BrO2S B2991299 2-Bromo-5-sulfanylbenzoic acid CAS No. 84889-60-1

2-Bromo-5-sulfanylbenzoic acid

Cat. No. B2991299
CAS RN: 84889-60-1
M. Wt: 233.08
InChI Key: RTXOJNLOUCCMNR-UHFFFAOYSA-N
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Description

2-Bromo-5-sulfanylbenzoic acid is a chemical compound with the molecular formula C7H5BrO2S . It has an average mass of 233.082 Da and a monoisotopic mass of 231.919357 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-sulfanylbenzoic acid consists of a benzene ring substituted with a bromo group, a sulfanyl group, and a carboxylic acid group . The InChI code for this compound is 1S/C7H5BrO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) .


Physical And Chemical Properties Analysis

2-Bromo-5-sulfanylbenzoic acid has a molecular weight of 233.09 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

Sulfhydryl Group Determination

A study by Ellman (1959) introduced a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, showcasing the importance of sulfanyl compounds in biochemical assays (Ellman, 1959).

Supramolecular Chemistry

Jacob et al. (2011) investigated thioxanthone derivatives, including 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid, to understand the role of different substituent groups in determining supramolecular motifs. This study highlights the utility of bromophenyl sulfanyl compounds in understanding molecular interactions (Jacob et al., 2011).

Organic Synthesis and Catalysis

A novel approach to oxidative desulfurization of diesel fuel was catalyzed by a Brønsted acidic ionic liquid, demonstrating the potential of sulfanyl-based compounds in enhancing green chemistry processes (Gao et al., 2010).

Chemical Synthesis

Pokhodylo and Obushak (2019) utilized methyl 2-azido-5-bromobenzoate in the synthesis of triazoloquinoline derivatives, indicating the role of bromo-sulfanyl compounds in facilitating complex chemical reactions (Pokhodylo & Obushak, 2019).

Coordination Polymers

Dai et al. (2009) designed flexible dicarboxylate ligands, including sulfanyl-substituted compounds, to construct copper metal-organic systems, showing their application in creating novel materials with potential utility in catalysis and material science (Dai et al., 2009).

Environmental Chemistry

Leng and Qin (2018) developed a new SuFEx clickable reagent, 1-bromoethene-1-sulfonyl fluoride, for the regioselective synthesis of isoxazoles, highlighting the environmental benefits of using such reagents in chemical synthesis (Leng & Qin, 2018).

properties

IUPAC Name

2-bromo-5-sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXOJNLOUCCMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-sulfanylbenzoic acid

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